1-Amino-3-(tert-butoxy)propan-2-ol
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Overview
Description
1-Amino-3-(tert-butoxy)propan-2-ol is an organic compound with the molecular formula C7H17NO2. It is a versatile molecule used in various scientific and industrial applications. The compound is characterized by the presence of an amino group, a tert-butoxy group, and a hydroxyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(tert-butoxy)propan-2-ol can be synthesized through several methods. . The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(tert-butoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic or basic conditions, along with suitable nucleophiles, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include carbonyl compounds, secondary and tertiary amines, and various substituted derivatives .
Scientific Research Applications
1-Amino-3-(tert-butoxy)propan-2-ol finds applications in multiple fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-3-(tert-butoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
2-Amino-3-tert-butoxy-propan-1-ol: Similar structure but different positioning of functional groups.
1-Butoxy-2-propanol: Lacks the amino group, resulting in different chemical properties and applications.
1-tert-Butoxypropan-2-ol: Similar but without the amino group, affecting its reactivity and use.
Uniqueness: 1-Amino-3-(tert-butoxy)propan-2-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-amino-3-[(2-methylpropan-2-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(9)4-8/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
ZKHHFKLWZNETDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(CN)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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